molecular formula C22H34N2O6 B13397864 N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt

Cat. No.: B13397864
M. Wt: 422.5 g/mol
InChI Key: SCMKUYJJYHUAJP-UHFFFAOYSA-N
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Description

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt is a chemical compound used primarily in proteomics research. It is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for lysine residues. The compound has a molecular formula of C₃₄H₅₇N₃O₆ and a molecular weight of 603.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt involves several steps:

    Protection of the alpha-amino group: The alpha-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) group.

    Protection of the epsilon-amino group: The epsilon-amino group is protected using benzyloxycarbonyl (Z) group.

    Introduction of the isopropyl group: The epsilon-amino group is further modified by introducing an isopropyl group.

    Formation of the dicyclohexylammonium salt: The final product is obtained by reacting the protected lysine derivative with dicyclohexylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenation conditions.

    Substitution reactions: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and hydrogenation with palladium on carbon (Pd/C) for Z removal.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by protecting the amino groups of lysine residues during peptide synthesis. The Boc and Z groups prevent unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide. The isopropyl group provides additional steric hindrance, enhancing the selectivity of the reactions. The dicyclohexylammonium salt form improves the solubility and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-alpha-Boc-L-lysine: Lacks the isopropyl and Z groups, offering less steric protection.

    N-epsilon-Z-L-lysine: Lacks the Boc and isopropyl groups, providing different protection properties.

    N-alpha-Fmoc-N-epsilon-Z-L-lysine: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for alpha-amino protection.

Uniqueness

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt is unique due to its combination of Boc, Z, and isopropyl groups, offering superior protection and selectivity during peptide synthesis. This makes it particularly valuable in complex peptide and protein synthesis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKUYJJYHUAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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